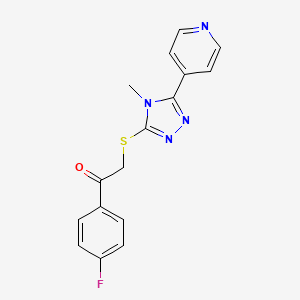
1-(4-fluorophenyl)-2-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorophenyl)-2-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C16H13FN4OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-fluorophenyl)-2-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone , also known as a triazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C16H13FN4OS. The structural features include a triazole ring, a thioether linkage, and a fluorophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13FN4OS |
| IUPAC Name | This compound |
| InChI Key | VOUSQJGEZBVQAT-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,2,4-triazole moiety demonstrate potent activity against various bacterial strains and fungi.
Case Studies
- Antifungal Activity : A study reported that triazole derivatives exhibited enhanced antifungal activity compared to their parent compounds. Specifically, certain derivatives showed inhibition rates of 90–98% against P. piricola, comparable to commercial fungicides like azoxystrobin .
- Antibacterial Activity : Triazole-thioether hybrids demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Anticancer Properties
The anticancer potential of triazole derivatives has also been investigated. These compounds have shown efficacy in inhibiting cancer cell proliferation in various cancer lines.
Research Findings
- Cell Line Studies : In vitro studies on human colon cancer (HCT116) cells revealed that certain triazole derivatives displayed significant anticancer activity with IC50 values indicating strong cytotoxic effects compared to established chemotherapeutics .
- Mechanism of Action : The mechanism often involves the inhibition of critical enzymes involved in cancer cell growth and proliferation. For instance, some studies have highlighted their role as aromatase inhibitors .
Anti-inflammatory Effects
Triazoles are also being explored for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways effectively.
Mechanistic Insights
Studies suggest that triazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This property makes them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituents on the Triazole Ring : Electron-donating groups enhance activity.
- Length of Alkyl Chains : Longer chains may decrease efficacy.
This information is vital for designing more potent derivatives with specific therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-21-15(12-6-8-18-9-7-12)19-20-16(21)23-10-14(22)11-2-4-13(17)5-3-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUSQJGEZBVQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














